molecular formula C21H16N2O5 B3638216 3-nitrobenzyl 4-(benzoylamino)benzoate

3-nitrobenzyl 4-(benzoylamino)benzoate

Cat. No.: B3638216
M. Wt: 376.4 g/mol
InChI Key: RSESSBKUUOGBBV-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 4-(benzoylamino)benzoate is a nitro-substituted benzoate ester derivative. Its structure comprises a benzoylamino group at the 4-position of the benzoate core and a 3-nitrobenzyl ester moiety.

The synthesis of related compounds typically involves multi-step reactions. For example, ethyl 4-(benzoylamino)benzoate (a structural analog) is synthesized by reacting benzoyl chloride with benzocaine in diethyl ether, followed by hydrazide formation via refluxing with hydrazine hydrate . Similar strategies, such as nucleophilic substitution or hydrolysis, are likely applicable to 3-nitrobenzyl derivatives .

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-20(16-6-2-1-3-7-16)22-18-11-9-17(10-12-18)21(25)28-14-15-5-4-8-19(13-15)23(26)27/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESSBKUUOGBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 3-nitrobenzyl 4-(benzoylamino)benzoate with five related compounds:

Compound Ester Group Amino/Amido Group Nitro Position Melting Point/Decomposition Key Applications
This compound 3-Nitrobenzyl Benzoylamino (4-position) 3 (benzyl) Not reported Heterocyclic precursor, drug development
Ethyl 4-(benzoylamino)benzoate Ethyl Benzoylamino (4-position) None Not reported Triazole/thiourea synthesis
Methyl 4-(benzylamino)-3-nitrobenzoate Methyl Benzylamino (4-position) 3 (benzyl) Not reported Structural studies, crystallography
4-(Methylamino)-3-nitrobenzoic acid None (carboxylic acid) Methylamino (4-position) 3 (core) Not reported Drug intermediates
Ethyl 4-(carbamoylamino)benzoate Ethyl Carbamoylamino (4-position) None Not reported Aquaporin inhibitor SAR studies
Compound 40 () Methyl (hydrolyzed) Aminophenylthio (4-position) 3 (benzyl) 250°C (decomp.) Anticancer agent candidate

Key Observations :

  • Amino/Amido Modifications: Replacing benzoylamino with carbamoylamino (as in ) reduces aromaticity, which may impact biological target interactions. For example, carbamoylamino derivatives are associated with aquaporin inhibition .
  • Nitro Positioning : A nitro group at the benzyl position (vs. the benzoate core) may influence electronic properties and metabolic stability. Compounds with nitro groups on the benzyl moiety (e.g., ) are often intermediates in anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrobenzyl 4-(benzoylamino)benzoate
Reactant of Route 2
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3-nitrobenzyl 4-(benzoylamino)benzoate

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